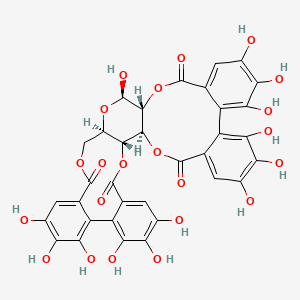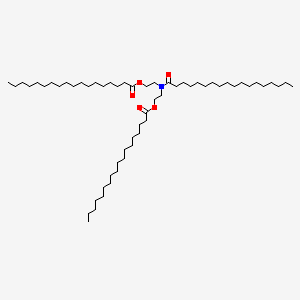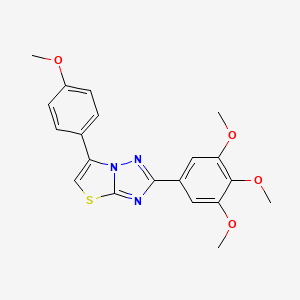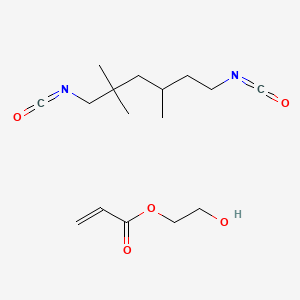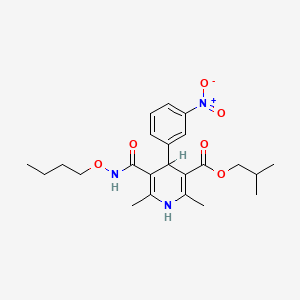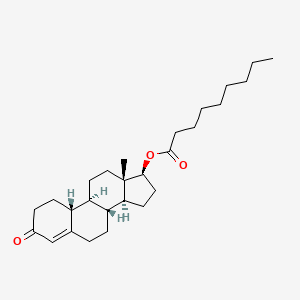
Nandrolone nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nandrolone nonanoate, also known as nandrolone pelargonate or 19-nortestosterone 17β-nonanoate, is an androgen and anabolic steroid. It is specifically the C17β nonanoate ester of nandrolone (19-nortestosterone). This compound was studied for its potential anabolic and androgenic activities but was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandrolone nonanoate is synthesized by esterification of nandrolone with nonanoic acid. The reaction typically involves the use of an acid chloride or anhydride of nonanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Nandrolone nonanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nandrolone and nonanoic acid.
Oxidation: this compound can be oxidized to form nandrolone oxo-metabolites, which are important in doping control.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Nandrolone and nonanoic acid.
Oxidation: Nandrolone oxo-metabolites.
Reduction: Reduced forms of nandrolone.
Scientific Research Applications
Chemistry: Used as a model compound to study the synthesis and reactions of steroid esters.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for its potential use in treating conditions such as anemia and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and doping control methods.
Mechanism of Action
Nandrolone nonanoate exerts its effects by binding to androgen receptorsThis binding influences the transcriptional activity of certain genes, leading to the androgenic and anabolic effects observed .
Comparison with Similar Compounds
Nandrolone decanoate: Another nandrolone ester with a longer carbon chain.
Nandrolone phenylpropionate: A nandrolone ester with a shorter carbon chain.
Oxandrolone: A synthetic anabolic steroid with a different structure but similar anabolic properties.
Uniqueness: Nandrolone nonanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to nandrolone decanoate and nandrolone phenylpropionate, this compound has intermediate properties, making it a subject of interest for further research .
Properties
CAS No. |
52230-64-5 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate |
InChI |
InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI Key |
UVVFTQBZOQSECA-QNTYDACNSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
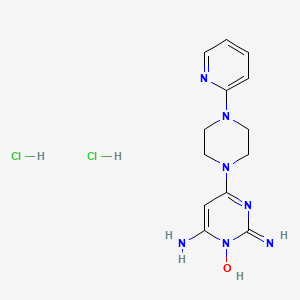
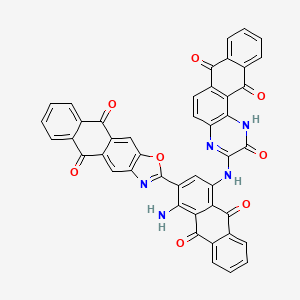
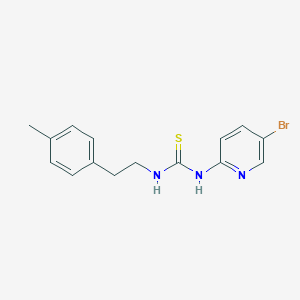
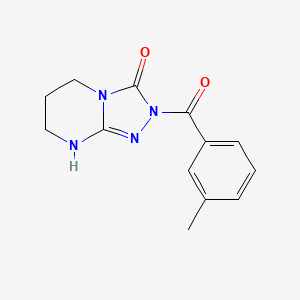
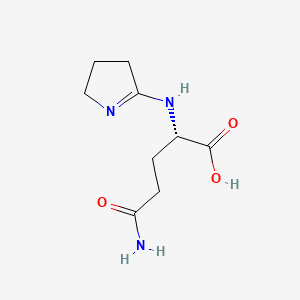
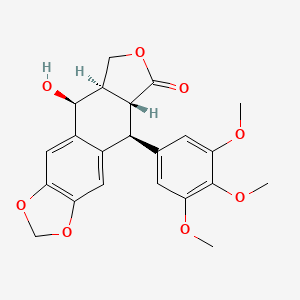
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
